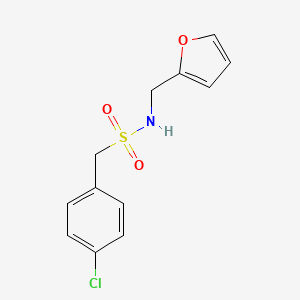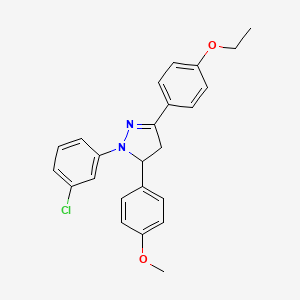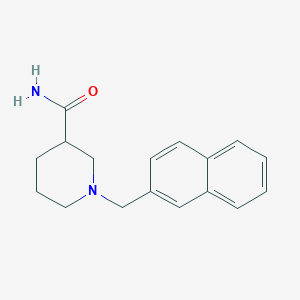
1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide, also known as CFM-2, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The exact mechanism of action of 1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide is not fully understood, but it is thought to act as an inhibitor of certain enzymes and receptors involved in pain and inflammation pathways. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have multiple targets and mechanisms of action.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of prostaglandin synthesis, reduction of cytokine production, and modulation of ion channels. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels form.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide in lab experiments is its specificity for certain targets, which can help to reduce off-target effects and increase the reliability of results. However, one limitation is that it may not be effective in all models or systems, and further research is needed to fully understand its potential uses and limitations.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide. One area of interest is its potential as a pain medication, as it has been shown to exhibit analgesic effects in animal models. Additionally, further studies are needed to fully understand its mechanism of action and potential as an anti-cancer agent. Other potential future directions include investigating its effects on other biological processes, such as inflammation and angiogenesis, and exploring its potential use in combination with other drugs or therapies.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-furylmethylamine in the presence of a base such as triethylamine. The resulting product is then treated with methanesulfonic acid to yield the final compound.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been used in a variety of scientific research applications, including studies on pain, inflammation, and cancer. It has been shown to exhibit analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications. Additionally, 1-(4-chlorophenyl)-N-(2-furylmethyl)methanesulfonamide has been investigated for its potential as an anti-cancer agent, with studies showing that it can inhibit the growth of certain cancer cell lines.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(furan-2-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c13-11-5-3-10(4-6-11)9-18(15,16)14-8-12-2-1-7-17-12/h1-7,14H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQRKUJQCAYIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5107993.png)
![methyl 4-({[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amino}carbonyl)benzoate](/img/structure/B5108007.png)
![2-({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5108014.png)


![2-methyl-1-{[3-(1-pyrrolidinylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5108033.png)


![N-{1-[1-(3-chlorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5108050.png)

![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5108083.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5108087.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)